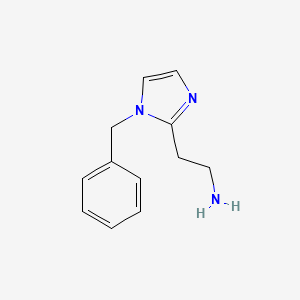

2-(1-benzyl-1H-imidazol-2-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-benzyl-1H-imidazol-2-yl)ethanamine” is a biochemical used for proteomics research . It has a molecular formula of C12H15N3 and a molecular weight of 201.27 .

Synthesis Analysis

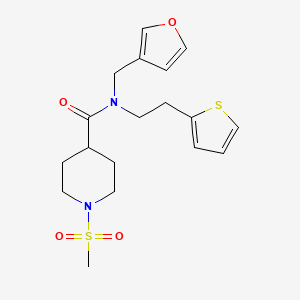

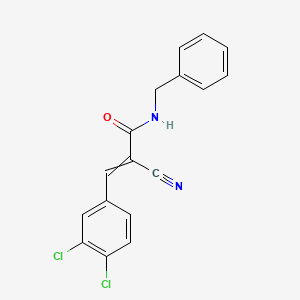

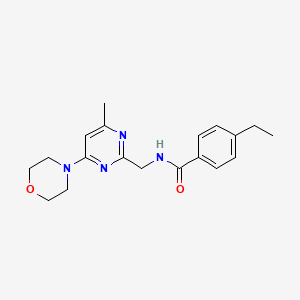

The synthesis of imidazole-containing compounds, such as “this compound”, involves a series of heterocyclization reactions . The resulting molecules can include thiophene, pyrazole, and coumarin derivatives incorporated with the benzo[d]imidazole moiety .Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities . They have been found to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity exhibited by the compound.

Mode of Action

Imidazole compounds are known to interact with various enzymes and proteins due to their amphoteric nature . They can act as enzyme substrates, providing insights into enzyme kinetics and mechanisms. The compound’s interaction with its targets could lead to changes in the biological processes controlled by these targets, resulting in the observed biological activities.

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

Imidazole compounds are known to be highly soluble in water and other polar solvents due to their amphoteric nature This suggests that they could have good bioavailability

Result of Action

For instance, they could lead to the inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, regulation of blood glucose levels, reduction of allergic reactions, reduction of fever, inhibition of viral replication, reduction of oxidative stress, killing of amoebae, killing of helminths, inhibition of fungal growth, and prevention of ulcer formation .

Action Environment

It is known that the compound is a liquid at room temperature and has a predicted boiling point of 3627 °C at 760 mmHg This suggests that it could be stable under a wide range of environmental conditions

Biochemical Analysis

Biochemical Properties

It is known that imidazole compounds, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-(1-benzylimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNJWJQZBZGWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)

![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)

![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)

![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)

![N-(2-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2902616.png)

![Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2902624.png)

![2-iodo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2902625.png)